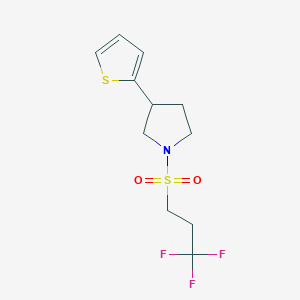

3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine

Description

3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted with a thiophen-2-yl group and a 3,3,3-trifluoropropanesulfonyl moiety. The trifluoropropanesulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

3-thiophen-2-yl-1-(3,3,3-trifluoropropylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2S2/c12-11(13,14)4-7-19(16,17)15-5-3-9(8-15)10-2-1-6-18-10/h1-2,6,9H,3-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQYKFDKEBXTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3,3,3-trifluoropropanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.

Substitution: The trifluoropropanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a desulfonylated pyrrolidine derivative.

Scientific Research Applications

3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoropropanesulfonyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, synthesis strategies, and substituent effects.

Structural Analogues from Benzo[b]thiophene Derivatives

| Compound | Substituents | Molecular Formula | Yield | Key Functional Groups |

|---|---|---|---|---|

| 8c | 4-(4-Fluorophenyl)piperazine, propanol | C₂₄H₂₈FN₃O₃S | 79.7% | Benzo[b]thiophene, piperazine, -OH |

| 8d | 4-(2-Methoxyphenyl)piperazine, propanol | C₂₅H₃₁N₃O₄S | 93.4% | Benzo[b]thiophene, methoxy, -OH |

| 8e | 4-Pyridin-2-ylpiperazine, propanol | C₂₃H₂₇N₃O₃S | 76.6% | Benzo[b]thiophene, pyridine, -OH |

Comparison with Target Compound:

- Substituents: The trifluoropropanesulfonyl group in the target compound contrasts with the propanol and piperazine groups in 8c–8e. The sulfonyl group may confer higher chemical stability and lower basicity compared to the amine-rich analogs.

- Fluorination: The trifluoromethyl group in the target compound likely increases lipophilicity (logP) compared to non-fluorinated analogs, which could enhance membrane permeability .

Thiophen-2-yl Derivatives with Amino/Alcohol Substituents

lists compounds with thiophen-2-yl groups paired with amino alcohols or naphthalenol substituents (e.g., a3: 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) .

Key Differences:

- Functional Groups : The target compound’s sulfonyl group replaces the hydroxyl/amine groups in analogs. Sulfonamides are typically more resistant to oxidation than alcohols or amines.

- Electronic Effects : The electron-withdrawing trifluoropropanesulfonyl group may reduce nucleophilicity at the pyrrolidine nitrogen compared to the basic amines in a3–e.

- Biological Interactions: Amino alcohols (e.g., a3) may engage in hydrogen bonding with biological targets, whereas the sulfonyl group could favor electrostatic interactions.

Data Tables for Comparative Analysis

Table 2: Hypothetical Property Comparison

Research Implications and Gaps

- Structural Optimization : The trifluoropropanesulfonyl group in the target compound offers a template for designing metabolically stable analogs, contrasting with the more polar, redox-sensitive groups in 8c–8e and a3.

- Unanswered Questions : Synthesis details, experimental bioactivity, and crystallographic data (e.g., via SHELX ) for the target compound are lacking. Comparative DFT studies (as in ) could elucidate electronic differences between these analogs.

Biological Activity

3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on diverse research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound features a thiophene ring and a trifluoropropanesulfonyl group attached to a pyrrolidine backbone. Its chemical formula is , with a molecular weight of approximately 295.38 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer pathways, particularly the PI3K/Akt/mTOR signaling pathway. Research indicates that compounds with similar structures can act as dual inhibitors of PI3Kα and mTOR, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiophene moieties. For instance, a related study synthesized substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives that exhibited significant anti-tumor activities against various cancer cell lines (A549, MCF-7, and HeLa). The most effective compound demonstrated IC50 values of 0.20 µM for A549 cells, indicating potent cytotoxicity .

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound showed promising results in inhibiting tumor growth. For example, a study demonstrated that certain derivatives could effectively suppress tumor growth in xenograft models at low dosages .

- Cell Cycle Arrest : Compounds with structural similarities have been shown to induce G0/G1 phase arrest in cancer cells. This effect contributes to their anti-cancer properties by preventing cells from progressing through the cell cycle .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | A549 | 0.20 | PI3Kα/mTOR inhibition |

| Antitumor | MCF-7 | 1.25 | PI3Kα/mTOR inhibition |

| Antitumor | HeLa | 1.03 | PI3Kα/mTOR inhibition |

| Cell Cycle Arrest | A549 | N/A | G0/G1 phase arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.